N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide is a complex organic compound featuring an adamantane core, a trifluoromethyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide typically involves multiple steps. One common method includes the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . Another approach involves the use of adamantanecarboxylic acid as an alkylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts such as manganese salts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral properties.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide involves its interaction with specific molecular targets. The adamantane core is known for its ability to interact with viral proteins, potentially inhibiting their function . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)amides: These compounds share the adamantane core and exhibit similar biological activities.
Adamantanecarboxylic acid derivatives: These compounds are used as alkylating agents and have similar synthetic routes.
Uniqueness
N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl}nicotinamide is unique due to the presence of the trifluoromethyl group and the nicotinamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H27F3N4O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H27F3N4O3/c1-2-17(21-9-13-6-14(10-21)8-15(7-13)11-21)30-19(32)22(23(24,25)26,29-20(30)33)28-18(31)16-4-3-5-27-12-16/h3-5,12-15,17H,2,6-11H2,1H3,(H,28,31)(H,29,33) |
InChI Key |
LYHBNLSALYJHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.